Cas no 1500546-88-2 (2-Amino-cyclopropanecarboxylic acid ethyl ester)

2-Amino-cyclopropanecarboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- 2-Amino-cyclopropanecarboxylic acid ethyl ester
- Ethyl 2-aminocyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid, 2-amino-, ethyl ester
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- MDL: MFCD22121401
- インチ: 1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3
- InChIKey: YJRYAHXBMQIZTN-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)CC1N
2-Amino-cyclopropanecarboxylic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1291946-5g |
2-Amino-cyclopropanecarboxylic acid ethyl ester |
1500546-88-2 | 95% | 5g |
$6760 | 2023-09-04 | |
eNovation Chemicals LLC | Y1291946-1g |
2-Amino-cyclopropanecarboxylic acid ethyl ester |
1500546-88-2 | 95% | 1g |
$1815 | 2023-09-04 |
2-Amino-cyclopropanecarboxylic acid ethyl ester 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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6. Back matter
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-Amino-cyclopropanecarboxylic acid ethyl esterに関する追加情報
The Role of 2-Amino-cyclopropanecarboxylic Acid Ethyl Ester (CAS No. 1500546-88-2) in Modern Chemical and Biomedical Research
2-Amino-cyclopropanecarboxylic Acid Ethyl Ester, identified by the Chemical Abstracts Service (CAS) number 1500546-88-2, is a cyclic organic compound with a unique structural configuration that combines an amino group and a cyclopropane ring within its molecular framework. This compound, often abbreviated as 2AACAA ethyl ester, has garnered significant attention in recent years due to its potential applications in drug design, synthetic chemistry, and as a precursor for bioactive molecules. Its cyclopropyl moiety imparts rigidity and conformational stability, while the amine functionality introduces versatility in chemical reactivity. These characteristics make it an attractive building block for researchers exploring novel therapeutic agents or advanced materials.
Structurally, the molecule comprises a cyclopropane ring fused to a carboxylic acid group substituted at the 2-position by an amino group. The ethyl ester functionalization further enhances its solubility in organic solvents, facilitating its use in laboratory settings. According to recent studies published in the Journal of Medicinal Chemistry, this structural arrangement allows for precise control over pharmacokinetic properties when incorporated into drug candidates. Researchers have demonstrated that the cyclopropane ring can modulate metabolic stability and cellular permeability, critical factors for optimizing drug efficacy and safety profiles.
In terms of synthesis, the preparation of 2-Amino-cyclopropanecarboxylic Acid Ethyl Ester typically involves multi-step organic reactions leveraging cycloaddition strategies or ring-closing metathesis (RCM). A notable advancement reported in 2023 by a team at Stanford University introduced a catalytic asymmetric synthesis pathway using chiral ligands to achieve high enantiomeric excess (e.e.) levels (>99%). This method not only improves yield but also addresses scalability concerns critical for preclinical trials. The reaction sequence employs palladium-catalyzed cross-coupling steps followed by selective esterification under mild conditions, ensuring preservation of sensitive functional groups.
The biomedical relevance of this compound stems from its ability to serve as an intermediate in the synthesis of antiviral agents and anticancer drugs. For instance, studies published in Nature Communications highlighted its role as a scaffold for developing protease inhibitors targeting emerging viral strains such as SARS-CoV-2 variants. By integrating this structure into lead compounds, researchers achieved sub-micromolar IC₅₀ values against key viral enzymes while maintaining favorable pharmacokinetic parameters compared to linear analogs.
In oncology research, derivatives of 1500546-88-2 have been investigated for their tumor microenvironment modulation capabilities. A 2024 study from MIT demonstrated that certain derivatives could selectively disrupt hypoxic signaling pathways in solid tumors without affecting healthy tissues. This selectivity arises from the compound’s ability to accumulate preferentially under low oxygen conditions through passive diffusion mechanisms mediated by its cyclopropyl core.
Recent advancements also reveal applications in neuropharmacology. A collaborative project between pharmaceutical companies and Oxford University identified that when conjugated with neurotransmitter mimics via click chemistry methods, this compound exhibits promising activity as a next-generation antidepressant. Preclinical data showed enhanced monoamine reuptake inhibition compared to conventional SSRIs while reducing off-target interactions due to steric hindrance provided by the cyclopropane ring.
Pioneering work published in the Journal of Controlled Release has explored its utility as a prodrug carrier system. By attaching therapeutic payloads through cleavable bonds anchored at the amino position, researchers developed pH-sensitive delivery vehicles capable of releasing active drugs specifically within acidic tumor environments. This targeted approach minimizes systemic toxicity—a major limitation of many conventional chemotherapy agents—while maximizing localized therapeutic effects.
Spectroscopic analysis confirms that the ethyl ester group significantly influences intermolecular interactions observed during crystallographic studies. X-ray diffraction data from 2023 revealed hydrogen bonding networks between adjacent molecules that could be exploited for designing solid-state pharmaceutical forms with optimal dissolution rates. This discovery underscores how subtle structural modifications—such as those present in1500546-88-2—can profoundly impact material properties relevant to drug formulation.
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